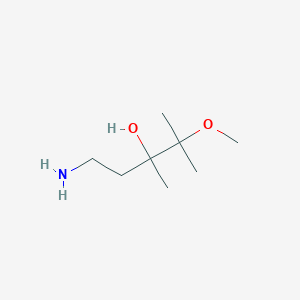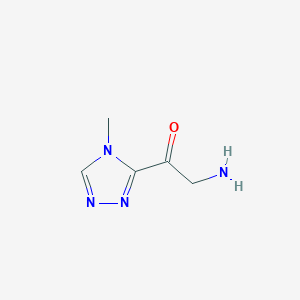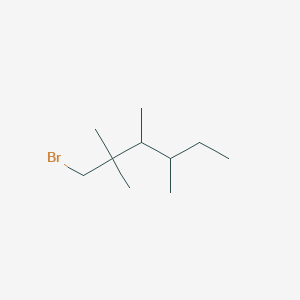
1-Bromo-2,2,3,4-tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain that includes multiple methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,4-tetramethylhexane can be synthesized through the bromination of 2,2,3,4-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,2,3,4-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) can be used under appropriate conditions to replace the bromine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,2,3,4-tetramethylhexanol, 2,2,3,4-tetramethylhexanenitrile, or 2,2,3,4-tetramethylhexylamine can be formed.
Elimination Products: Alkenes such as 2,2,3,4-tetramethylhexene can be produced through elimination reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and elimination reactions.
Biology and Medicine: While specific biological applications may be limited, brominated alkanes can serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds.
Industry: This compound can be utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2,3,4-tetramethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes by stabilizing the transition state or intermediate. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,2,4,4-tetramethylhexane
- 2,2,3,4-Tetramethylhexane
Comparison: 1-Bromo-2,2,3,4-tetramethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yields in substitution and elimination reactions, making it a valuable compound for targeted synthetic applications.
Eigenschaften
Molekularformel |
C10H21Br |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
1-bromo-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
NVIDCWFONSHXAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
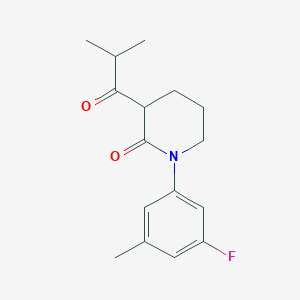
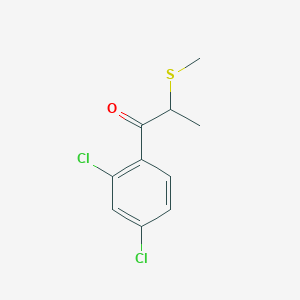

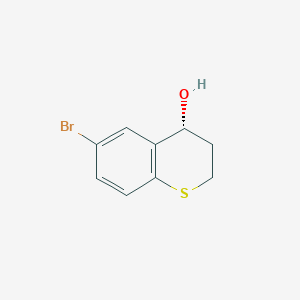
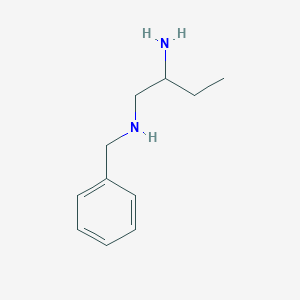
methanol](/img/structure/B13176889.png)

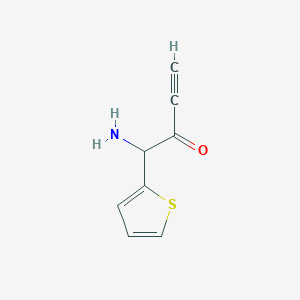
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
